(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
Description
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of proline-based carbamates. This compound is of significant interest in medicinal chemistry due to its potential as a cholinesterase inhibitor, which makes it a candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Properties
Molecular Formula |
C12H22N2O3 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-7-9(14)10(15)13(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
UVZNJLFGPQMKAU-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-proline with tert-butyl chloroformate and dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylcarbamoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cholinesterase inhibitor.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate involves the inhibition of cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The compound binds to the active site of the enzyme, blocking its activity and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates: These compounds also inhibit cholinesterase but have different aryl groups attached to the carbamate moiety.
Proline-based carbamates: A broader class of compounds with similar structures and inhibitory activities.
Uniqueness
(S)-tert-butyl 2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of the tert-butyl and dimethylcarbamoyl groups, which confer distinct steric and electronic properties. These properties influence its binding affinity and selectivity towards cholinesterase enzymes, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
